(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
cyclopropyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-6-7-3-4-10(5-7)9(12)8-1-2-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISYWDUUUYBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases. They are known to interact with multiple receptors, contributing to their broad-spectrum biological activities.
Mode of Action
For instance, some pyrrolidine derivatives have shown inhibitory activity against influenza A.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Result of Action
Based on the broad-spectrum biological activities of pyrrolidine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. This suggests that the compound’s action could be influenced by its molecular environment.
Biochemical Analysis
Biochemical Properties
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the synthesis and degradation of other biomolecules. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of various biomolecules. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of lipids, proteins, and carbohydrates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and function. The distribution of the compound within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biological activity.
Biological Activity
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
This structure features a cyclopropane ring attached to a pyrrolidine moiety, which is significant for its interaction with biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. One notable target is Bruton's Tyrosine Kinase (Btk), which plays a crucial role in B-cell receptor signaling. Inhibition of Btk can lead to reduced proliferation of certain cancer cells, making this compound a candidate for anti-cancer therapies .
2. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems, potentially benefiting conditions such as neurodegenerative diseases. The specific pathways involved include the modulation of glutamate receptors, which are critical for neuronal excitability and survival .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cell lines, researchers observed significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to the downregulation of key survival pathways mediated by Btk inhibition. This study highlights the compound's potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotection in Animal Models
Another investigation focused on the neuroprotective effects of the compound in rodent models of neurodegeneration. The results indicated that treatment with this compound led to improved cognitive function and reduced markers of oxidative stress. These findings suggest that this compound could be beneficial in treating conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
-
Pharmaceutical Development :
- The compound serves as a versatile building block for synthesizing various pharmaceutical agents, particularly those targeting the central nervous system. Its ability to modulate neurotransmitter systems makes it a candidate for developing new treatments for neurological disorders.
-
Antimicrobial Activity :
- Research indicates that (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Gram-positive bacteria.
-
Anticancer Properties :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Materials Science
- The compound's unique chemical structure allows for the development of novel materials with desirable properties such as high thermal stability and resistance to degradation. This could lead to applications in creating advanced polymers or coatings.
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacterial strains; effective against Gram-positive bacteria. | |
| Anticancer | Induces apoptosis in cancer cell lines; shows selective toxicity towards tumor cells. | |
| Neurological Effects | Potential therapeutic effects in models of neurological disorders. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, particularly against Staphylococcus aureus. This suggests its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved activation of caspase pathways, leading to increased levels of pro-apoptotic proteins. The IC50 value was determined to be 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Recent Research Findings
Recent studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound:
- Pharmacokinetics : The compound exhibited favorable bioavailability with an oral absorption rate of approximately 31.8% following administration in animal models.
- Toxicity Profile : Toxicological assessments revealed no acute toxicity at doses up to 2000 mg/kg in rodent models, suggesting a safe therapeutic window for further development.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol and related compounds:
*Calculated molecular weight based on inferred formula.
Key Observations:
- Cyclopropane vs. Aromatic Groups: The cyclopropanecarbonyl group in the target compound introduces greater ring strain and electron-withdrawing effects compared to the phenyl group in (1-Phenylpyrrolidin-3-yl)methanol. This may enhance reactivity in nucleophilic reactions or alter binding affinities in biological targets .
- Piperidine vs. Pyrrolidine Rings: The six-membered piperidine ring in (1-(Cyclopropylmethyl)piperidin-3-yl)methanol reduces ring strain and may increase basicity compared to the five-membered pyrrolidine scaffold .
Physicochemical and Electronic Properties
- Chemical Shift Perturbations : Substituents like 6-O-sulfation in hexasaccharides () demonstrate that electronegative groups alter neighboring proton environments. Similarly, the cyclopropanecarbonyl group may induce distinct NMR chemical shifts in adjacent protons .
Preparation Methods
Preparation of the Pyrrolidine Core
The pyrrolidine ring can be prepared or sourced as a protected or substituted intermediate such as 3-hydroxypyrrolidine or 3-pyrrolidinylmethanol derivatives. Literature methods for pyrrolidine synthesis include:
- Cyclization of γ-amino alcohols or γ-amino acids under dehydrating conditions.
- Ring closure reactions involving amino-alcohols with appropriate leaving groups.
- Catalytic hydrogenation or reduction of pyrrole derivatives.
For example, a patent (CN113321605A) describes a method for preparing 1-methyl-3-pyrrolidinol via ring closure and reduction steps, which can be adapted for functionalized pyrrolidines.
Introduction of the Cyclopropanecarbonyl Group
The N-acylation of the pyrrolidine nitrogen with cyclopropanecarbonyl chloride or an equivalent activated carboxylic acid derivative is a key step. This reaction is typically carried out under mild base conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or toluene to avoid side reactions.
| Parameter | Condition |
|---|---|
| Reagent | Cyclopropanecarbonyl chloride |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane or toluene |
| Temperature | 0°C to room temperature |
| Reaction time | 1–4 hours |
This step yields the N-(cyclopropanecarbonyl)pyrrolidine intermediate with high selectivity.
Installation of the Hydroxymethyl Group at the 3-Position
The 3-position hydroxymethyl group can be introduced via:
- Reduction of a 3-formyl or 3-carboxyl derivative of the pyrrolidine ring.
- Hydroxymethylation reactions using formaldehyde derivatives under basic or acidic catalysis.
- Selective functionalization of a 3-substituted pyrrolidine precursor.
Reduction methods often utilize boron-based hydrides (e.g., sodium borohydride or borane complexes) to convert aldehyde or ester groups to the corresponding alcohols, as described in similar pyrrolidinol preparations.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of amino alcohols or ring closure | Pyrrolidine core with 3-substituent |
| 2 | N-Acylation | Cyclopropanecarbonyl chloride, base, solvent | N-(Cyclopropanecarbonyl)pyrrolidine |
| 3 | Reduction/Hydroxymethylation | Sodium borohydride or borane, formaldehyde | (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol |
Key Research Findings and Considerations
- The choice of protecting groups on the pyrrolidine nitrogen or 3-position substituents can influence the regioselectivity and yield of the acylation and hydroxymethylation steps.
- Use of mild reducing agents prevents over-reduction or ring opening.
- Solvent polarity and temperature control are critical to minimize side reactions such as polymerization or ring cleavage.
- The cyclopropanecarbonyl group imparts steric and electronic effects that may affect the reactivity of the pyrrolidine ring in subsequent transformations.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolidine ring synthesis | Cyclization of γ-amino alcohols or amino acids | Acid/base catalysis, heating | Established synthetic protocols |
| N-Acylation with cyclopropanecarbonyl | Reaction with cyclopropanecarbonyl chloride | Base (triethylamine), aprotic solvent, 0–25°C | High selectivity for N-acylation |
| Hydroxymethylation at 3-position | Reduction of aldehyde/ester or direct hydroxymethylation | Sodium borohydride, borane, formaldehyde | Controlled to avoid over-reduction |
Q & A
Q. What are the recommended synthetic routes for (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol?
Methodological Answer: The synthesis typically involves:
- Step 1: Functionalization of the pyrrolidine ring at the 3-position with a hydroxymethyl group.
- Step 2: Cyclopropanecarbonyl group introduction via acylation. Common reagents include cyclopropanecarbonyl chloride under inert conditions (e.g., nitrogen atmosphere) with a base like triethylamine in anhydrous dichloromethane .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and ensure anhydrous conditions to prevent hydrolysis of the acylating agent .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to minimize oxidation.
- Stability Tests: Conduct accelerated degradation studies under varying pH, temperature, and humidity. For example, monitor decomposition at 40°C/75% RH over 30 days using HPLC (C18 column, 220 nm detection) .
- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure. Refer to SDS guidelines for spill management .
Q. What analytical techniques validate the purity and structural integrity of this compound?
Methodological Answer:
- HPLC: Use a C18 column with mobile phase (acetonitrile/0.1% trifluoroacetic acid) at 1.0 mL/min; retention time ~8.2 min. Compare against a certified reference standard .
- NMR: Confirm stereochemistry via ¹H-NMR (e.g., pyrrolidine ring protons at δ 2.8–3.5 ppm; cyclopropane protons at δ 0.8–1.2 ppm). ¹³C-NMR should show the carbonyl carbon at ~170 ppm .
- Mass Spectrometry: ESI-MS in positive ion mode; expected [M+H]⁺ peak at m/z 210.2 (exact mass depends on derivatization) .
Advanced Research Questions
Q. How can the cyclopropanecarbonylation step be optimized for higher yields?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance acylation efficiency.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and side reactions.
- Temperature Gradients: Perform reactions at 0°C, RT, and 40°C; higher temperatures may accelerate acylation but increase epimerization risks.
Data Analysis: Use DOE (Design of Experiments) to model interactions between variables (e.g., pH, solvent, catalyst). A recent study achieved 85% yield using DCM at 0°C with 1.2 eq acyl chloride .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Case Study: If NMR signals overlap (e.g., pyrrolidine vs. cyclopropane protons), employ 2D techniques (COSY, HSQC) or variable-temperature NMR.
- Crystallography: Resolve ambiguous stereochemistry via X-ray diffraction of single crystals grown in ethanol/water .
- Meta-Analysis: Cross-reference with databases (PubChem, Reaxys) to identify discrepancies in reported melting points or optical rotations .
Example Workflow:
Re-run conflicting spectra under identical conditions.
Validate purity via elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data .
Q. What role does pyrrolidine ring stereochemistry play in biological activity, and how is it studied?
Methodological Answer:
- Stereochemical Impact: Enantiomers may show differential binding to targets (e.g., enzymes, receptors). For example, (3R)-configuration enhances inhibition of cytochrome P450 isoforms in preclinical models .
- Synthesis of Enantiomers: Use chiral auxiliaries or enzymatic resolution. A reported method employs lipase-mediated kinetic resolution with >90% enantiomeric excess .
- Activity Assays: Test enantiomers in cell-based assays (e.g., IC₅₀ determination in cancer cell lines) and molecular docking simulations to correlate configuration with target affinity .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration). A 2021 study attributed variability to differences in cell viability assay endpoints (MTT vs. ATP luminescence) .
- Meta-Regression: Statistically analyze published IC₅₀ values to identify confounding variables (e.g., solvent DMSO concentration, incubation time).
- Open Data Practices: Share raw datasets in repositories like Zenodo to enable cross-validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
